Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate
Description
BenchChem offers high-quality Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O2/c1-2-12-6(11)3-4(7)9-10-5(3)8/h2H2,1H3,(H3,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSVDVBINJVXGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CAS number and IUPAC nomenclature for 3-amino-5-bromopyrazole derivatives
This guide provides an in-depth technical analysis of 3-amino-5-bromopyrazole, a critical scaffold in medicinal chemistry.[1] It addresses the specific challenges of tautomer-dependent nomenclature, CAS registration ambiguities, and regioselective synthesis.
Executive Summary: The Scaffold at a Glance
3-Amino-5-bromopyrazole (and its tautomer 5-amino-3-bromopyrazole) is a "privileged structure" in drug discovery, serving as a versatile precursor for kinase inhibitors (e.g., CDK, Syk, Aurora kinases) and antiviral agents (e.g., RSV inhibitors). Its utility lies in the orthogonal reactivity of its three functional handles:
-
The Amino Group (C3/C5): Nucleophilic handle for amide coupling or urea formation.
-
The Bromine Atom (C5/C3): Electrophilic handle for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings.
-
The Pyrazole Nitrogen (N1): Site for alkylation or arylation to lock the tautomeric state.
Nomenclature & Identity: The Tautomerism Challenge
The Core Ambiguity
In solution, unsubstituted pyrazoles undergo rapid annular tautomerism (proton migration between N1 and N2). Consequently, 3-amino-5-bromopyrazole and 5-amino-3-bromopyrazole are chemically identical until the N1-position is substituted.[1] However, chemical databases assign distinct CAS numbers to these tautomers, which can lead to procurement errors.
CAS Registry Data
| Compound Name (IUPAC) | Common Designation | CAS Number | Note |
| 5-Bromo-1H-pyrazol-3-amine | 3-Amino-5-bromopyrazole | 950739-21-6 | Primary Entry. Most common commercial identifier. |
| 3-Bromo-1H-pyrazol-5-amine | 5-Amino-3-bromopyrazole | 1203705-55-8 | Tautomer entry; often points to the same physical lot in catalogs. |
| 5-Bromo-1H-pyrazol-3-amine HCl | Hydrochloride Salt | 1956310-02-3 | Improved stability form.[1] |
| 3-Bromo-1H-pyrazole | Core Scaffold (No NH2) | 14521-80-3 | Do not confuse with the amino derivative.[1] |
IUPAC Numbering Rules
IUPAC nomenclature prioritizes the heteroatom bearing the hydrogen atom as position 1 .
-
Tautomer A: If H is on the nitrogen adjacent to the amino group, the amino is at position 3 and bromo is at 5 .
-
Tautomer B: If H is on the nitrogen adjacent to the bromo group, the bromo is at position 3 and amino is at 5 .
Critical Insight for Search: When searching databases like SciFinder or Reaxys, always search by structure rather than name to capture both tautomeric records.
Visualizing the Tautomeric Equilibrium
The following diagram illustrates the proton migration that makes these two "distinct" CAS entries chemically equivalent in solution.
[1]
Synthesis & Regioselectivity
The Regioselectivity Trap
A common error is attempting to synthesize 3-amino-5-bromopyrazole via direct bromination of 3-aminopyrazole.[1]
-
Result: 4-Bromo-3-aminopyrazole (CAS 15815-06-2).[1]
-
Reason: The C4 position is the most electron-rich site in the pyrazole ring and reacts preferentially with electrophiles.
Validated Synthetic Routes
To place the bromine at C5 (or C3), one must block C4 or use a cyclization strategy.
Route A: The Sandmeyer Approach (From 3,5-Diaminopyrazole)
This is a classic method to access the 3-halo-5-amino substitution pattern.[1]
-
Start: 3,5-Diaminopyrazole.
-
Step: Controlled diazotization of one amino group followed by Sandmeyer bromination (CuBr/HBr).
Route B: Cyclization of Nitriles (De Novo Synthesis)
This route constructs the ring with the substituents in place.
-
Precursor: 3-Bromo-3-iminopropanenitrile (or 2,3-dibromopropanenitrile which eliminates HBr in situ).[1]
-
Reagent: Hydrazine Hydrate (N₂H₄·H₂O).
-
Mechanism: Hydrazine attacks the nitrile and the imidate/bromo carbon, cyclizing to form the pyrazole core.
-
Reference: This method is analogous to the synthesis of 3-amino-5-chloropyrazole described in early heterocyclic literature (e.g., J. Org.[1] Chem.).[5][6][7][8][9][10][11][12][13][14][15][16]
Synthesis Workflow Diagram
[1][17]
Key Derivatives in Drug Development
The 3-amino-5-bromopyrazole scaffold is a precursor to several high-value kinase inhibitors. The bromine is typically replaced by an aryl group (Suzuki coupling), and the amine is acylated to form a hinge-binding motif.
| Derivative Class | Target / Mechanism | Structural Modification | Reference |
| PCTAIRE Inhibitors | CDK16 (Cyclin-Dependent Kinase) | N-(1H-pyrazol-3-yl)pyrimidin-4-amine core.[1] The 5-bromo is coupled to solubilizing groups.[1] | [1] |
| RSV Antivirals | Fusion Inhibitors | 5-Bromo-1H-pyrazol-3-amine is condensed with 2-hydroxy-4-oxo-2-hexenoic acid esters to form pyrazolo[1,5-a]pyrimidines . | [2] |
| Syk Inhibitors | Spleen Tyrosine Kinase | Fused pyrazolopyrazine derivatives synthesized from the 3-amino-5-bromo precursor. | [3] |
| Tozasertib Analogs | Aurora Kinase | 3-Aminopyrazole core; 5-position substituted with aryl/heteroaryl rings.[1] | [4] |
Experimental Protocol: General Coupling Condition
For the functionalization of the C5-Bromine (Suzuki-Miyaura Coupling):
-
Reactants: 3-Amino-5-bromopyrazole (1.0 eq), Aryl Boronic Acid (1.2 eq).[1]
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq).
-
Base: K₂CO₃ (2.0 M aq, 3.0 eq).
-
Solvent: 1,4-Dioxane / Water (4:1).
-
Conditions: Microwave irradiation at 120°C for 30 min or Reflux for 12 h.
-
Note: Protect the free amine (e.g., as a Boc-carbamate) if the catalyst is sensitive, though many modern Pd catalysts tolerate the free amine.
References
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Int. J. Mol.[1] Sci. 2022, 23(23), 14834.
-
RSV Antiviral Pyrazolo- and Triazolo-Pyrimidine Compounds. Patent WO2016174079A1.[1] (Describes the use of CAS 950739-21-6 as Intermediate D47).
-
3-Aminopyrazolopyrazine Derivatives as Spleen Tyrosine Kinase Inhibitors. Chem. Biol. Drug Des.[11] 2016, 88(5), 762-773.
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules 2020, 25(1), 135.
Sources
- 1. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]
- 2. 950739-21-6|5-Bromo-1H-pyrazol-3-amine|BLD Pharm [bldpharm.com]
- 3. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 4. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Patents & Products — Garg Lab [garg.chem.ucla.edu]
- 10. mdpi.com [mdpi.com]
- 11. 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uvadoc.uva.es [uvadoc.uva.es]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Process For Preparing Amino Pyrazole Derivative [quickcompany.in]
- 16. WO2016174079A1 - Rsv antiviral pyrazolo- and triazolo-pyrimidine compounds - Google Patents [patents.google.com]
An In-depth Technical Guide to Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate: Synthesis, Safety, and Applications in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of key building blocks is paramount to innovation. Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules. This technical guide provides an in-depth analysis of its chemical properties, a thorough safety and handling protocol based on its Safety Data Sheet (SDS), and a detailed exploration of its applications in the synthesis of potential therapeutic agents.
Physicochemical Properties of Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate
A foundational understanding of a compound's physical and chemical characteristics is essential for its effective use in research and development. Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate is a substituted pyrazole with the molecular formula C₆H₈BrN₃O₂.[1] Its key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1352903-61-7 | [1] |
| Molecular Formula | C₆H₈BrN₃O₂ | [1] |
| Molecular Weight | 234.05 g/mol | [1] |
| Exact Mass | 232.98 Da | [1] |
| Melting Point | 142 - 145 °C | [1] |
| Appearance | Off-white solid | [2] |
| XLogP3 | 1.5123 | [1] |
The presence of both an amino group and a bromine atom on the pyrazole ring, along with an ethyl carboxylate moiety, imparts a unique reactivity profile to this molecule, making it a valuable synthon in organic chemistry.[3] The amino group can act as a nucleophile or be diazotized for further functionalization, while the bromine atom can participate in cross-coupling reactions.[4][5]
Safety Data Sheet (SDS) and Safe Handling
A rigorous adherence to safety protocols is non-negotiable in a laboratory setting. The following information is synthesized from the Safety Data Sheet for Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate and should be consulted before handling this compound.[6]
Hazard Identification
While a comprehensive toxicological profile of this specific compound is not fully established, it is recommended to handle it with the same precautions as other potentially hazardous pyrazole derivatives.[6][7] The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
First-Aid Measures
In the event of exposure, the following first-aid measures should be taken immediately:[6]
-
Inhalation: Remove the individual to fresh air. If symptoms persist, seek medical attention.
-
Skin Contact: Wash the affected area immediately with copious amounts of water for at least 15 minutes while removing contaminated clothing. If irritation develops, seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of dust, vapor, or mist. Use in a well-ventilated area, preferably in a chemical fume hood. Keep away from sources of ignition.[6]
-
Storage: Store in a cool, refrigerated place. Keep the container tightly closed in a dry and well-ventilated environment.[6]
Caption: Key safety and handling protocols for Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate.
Reactivity and Applications in Drug Discovery
The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[8][9][10] Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate is a valuable starting material for the synthesis of more complex pyrazole-containing molecules due to its multiple reactive sites.
Reactivity of the 3-Amino Group
The 3-amino group is a key functional handle for derivatization. It can undergo diazotization followed by coupling reactions to introduce a variety of substituents at this position.[5] This reactivity is crucial for the synthesis of pyrazolo[5,1-c][3][4][6]triazine and pyrazolo[1,5-a]pyrimidine derivatives, which are classes of compounds with significant biological activities.[5]
Role as a Synthetic Building Block
Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate serves as an important intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[2] Its structure allows for modifications at the amino, bromo, and ester functionalities, enabling the generation of diverse chemical libraries for drug screening. For instance, the bromo-substituent can be utilized in palladium-catalyzed cross-coupling reactions to introduce aryl or other functional groups, further expanding the chemical space accessible from this starting material.
Experimental Protocol: A Representative Synthetic Transformation
The following is a representative experimental protocol for a reaction that highlights the reactivity of a compound structurally very similar to the topic of this guide, showcasing a common transformation for this class of molecules. This protocol is for the synthesis of ethyl 3-bromopyrazole-4-carboxylate from ethyl 3-amino-1H-pyrazole-4-carboxylate and serves as an illustrative example of the chemical transformations possible.[11]
Reaction: Diazotization of the amino group followed by bromination.
Materials:
-
Ethyl 3-amino-1H-pyrazole-4-carboxylate
-
Copper(II) bromide (CuBr₂)
-
Isoamyl nitrite
-
Acetonitrile (ACN)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of ethyl 3-amino-1H-pyrazole-4-carboxylate (5.0 g, 32 mmol) and copper(II) bromide (7.2 g, 32 mmol) in acetonitrile (65 mL) in a round-bottom flask, slowly add isoamyl nitrite (12 mL, 86 mmol).[11]
-
Heat the reaction mixture to 50 °C and stir overnight.[11]
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Quench the reaction by adding 1N aqueous hydrochloric acid (150 mL).[11]
-
Extract the mixture with ethyl acetate (3 x 100 mL).[11]
-
Combine the organic layers and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.[11]
Caption: A representative workflow for the synthetic transformation of a 3-aminopyrazole derivative.
Conclusion
Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate is a chemical intermediate of significant value to the drug discovery and development community. Its multifaceted reactivity, stemming from the amino, bromo, and ester functional groups, allows for the creation of a diverse range of complex molecules. A thorough understanding of its physicochemical properties and strict adherence to safety and handling protocols are essential for its effective and safe utilization in the laboratory. As research into novel therapeutics continues, the importance of versatile building blocks like Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate is poised to grow.
References
-
MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]
-
Arkivoc. (2009). Recent developments in aminopyrazole chemistry. [Link]
-
DOI. 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. [Link]
-
ResearchGate. Substrate scope of the 3‐aminopyrazoles. [Link]
-
ResearchGate. (2001). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. [Link]
-
PubChem. ethyl 3-amino-1H-pyrazole-4-carboxylate. [Link]
-
ResearchGate. (2023). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. [Link]
-
Oriental Journal of Chemistry. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]
-
Bangladesh Journal of Pharmacology. (2008). Cytotoxicity study of pyrazole derivatives. [Link]
- Google Patents.
-
PubMed. Intoxication with pyrazolones. [Link]
-
Guangzhou Zhennhao Trade Co., Ltd. ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate. [Link]
-
PubChem. ethyl 3-bromo-1H-pyrazole-4-carboxylate. [Link]
-
PMC. Current status of pyrazole and its biological activities. [Link]
-
MDPI. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]
-
PubChemLite. Ethyl 4-amino-3-bromo-1h-pyrazole-5-carboxylate. [Link]
-
EPJ Web of Conferences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]
-
MDPI. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link]
-
Journal of Chemical Health Risks. (2024). “Review on Biological Activities of Pyrazole Derivatives”. [Link]
-
MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
-
Oakwood Chemical. Ethyl 3-bromo-1H-pyrazole-4-carboxylate. [Link]
-
ResearchGate. (2025). Synthetic aspects, structural insights and pharmacological potential of pyrazole derivatives: an overview. [Link]
-
PubChem. ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchr.org [jchr.org]
- 10. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]
- 11. 1-H-pyrazole-4-carboxylic acid,3-broMo,ethyl ester synthesis - chemicalbook [chemicalbook.com]
Technical Guide: Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate as a Privileged Pharmaceutical Scaffold
Executive Summary
Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate (CAS 1352903-61-7) represents a "privileged scaffold" in modern medicinal chemistry. Its structural uniqueness lies in its high density of orthogonal functional groups: a nucleophilic amino group, an electrophilic ester, a reactive halogen handle, and an acidic ring nitrogen.
This guide details the strategic utility of this intermediate in the synthesis of ATP-competitive kinase inhibitors, specifically targeting the pyrazolo[1,5-a]pyrimidine chemotype. By serving as a divergent core, it allows researchers to rapidly generate libraries of bioactive compounds targeting CDK, Pim-1, and PI3K pathways.
Chemical Architecture & Reactivity Profile
The utility of this intermediate stems from its ability to undergo sequential, selective transformations. It acts as a trifunctional template.
The "Push-Pull" Electronic System
The C3-amino group (electron donor) and C4-ethoxycarbonyl group (electron acceptor) create a "push-pull" alkene character within the heteroaromatic ring. This specific arrangement is the prerequisite for [3+3] cyclocondensations with bis-electrophiles, the primary route to fused bicyclic systems.
The Halogen Handle (C5-Bromo)
Unlike its non-brominated analog, the C5-bromo substituent renders the molecule ready for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) without requiring prior functionalization. This allows for the late-stage introduction of diversity elements (R-groups) essential for Structure-Activity Relationship (SAR) tuning.
Reactivity Map (Graphviz Visualization)
Figure 1: Divergent synthetic pathways accessible from the core intermediate. The C5-Br and C3-NH2/C4-COOEt motifs allow for orthogonal elaboration.
Pharmaceutical Applications: The Kinase Inhibitor Paradigm
The most critical application of this intermediate is in the synthesis of Pyrazolo[1,5-a]pyrimidines . This bicyclic system is a bioisostere of the adenine portion of ATP, allowing the resulting drugs to bind into the ATP-binding pocket of protein kinases.
Target Classes
-
Cyclin-Dependent Kinases (CDKs): Inhibitors derived from this scaffold (e.g., Dinaciclib analogs) induce apoptosis in cancer cells by arresting the cell cycle.
-
Pim-1 Kinase: Overexpressed in hematological malignancies. The pyrazolo[1,5-a]pyrimidine core provides high selectivity for Pim-1 over other serine/threonine kinases.
-
PI3K (Phosphoinositide 3-kinase): Used in autoimmune and oncology indications.
Mechanism of Scaffold Synthesis
The synthesis typically involves condensing the ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate with a 1,3-dielectrophile (such as acetylacetone or a
Experimental Protocol: Modular Synthesis of a Kinase Inhibitor Core
This protocol describes a validated two-step sequence: (1) Suzuki Coupling to functionalize the C5 position, followed by (2) Cyclization to form the pyrazolo[1,5-a]pyrimidine core.
Safety Note: All procedures must be performed in a fume hood. Palladium catalysts are sensitizers. Brominated compounds can be irritants.
Step 1: Suzuki-Miyaura Coupling at C5
Objective: Introduce an aryl group (e.g., Phenyl) at the 5-position.
| Component | Reagent | Equivalents | Role |
| Substrate | Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate | 1.0 | Core Scaffold |
| Coupling Partner | Phenylboronic acid | 1.2 | Aryl Donor |
| Catalyst | 0.05 | Catalyst | |
| Base | 3.0 | Activator | |
| Solvent | 1,4-Dioxane | 10 vol | Solvent |
Procedure:
-
Inertion: Charge a reaction flask with the substrate, phenylboronic acid, and catalyst. Evacuate and backfill with Nitrogen (
) three times. -
Solvation: Add degassed 1,4-dioxane and the aqueous base.
-
Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC/LC-MS for the disappearance of the bromo-starting material.
-
Workup: Cool to room temperature (RT). Dilute with ethyl acetate and wash with water and brine.[1] Dry the organic layer over
.[1] -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient).
Step 2: Cyclocondensation to Pyrazolo[1,5-a]pyrimidine
Objective: Fuse the pyrimidine ring onto the pyrazole.
| Component | Reagent | Conditions |
| Substrate | Product from Step 1 | 1.0 equiv |
| Cyclizing Agent | Acetylacetone (2,4-Pentanedione) | 1.5 equiv |
| Solvent/Catalyst | Glacial Acetic Acid | Reflux |
Procedure:
-
Dissolve the C5-substituted pyrazole in glacial acetic acid.
-
Add acetylacetone.
-
Heat to Reflux (118°C) for 3–5 hours.
-
Isolation: Cool the mixture. The product often precipitates upon cooling or addition of cold water. Filter the solid.[1]
-
Recrystallization: Purify by recrystallization from Ethanol/DMF.
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic workflow for converting the intermediate into a bioactive scaffold.
Quality Control & Stability
To ensure reproducibility in pharmaceutical manufacturing, the following QC parameters are critical for Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate:
-
Appearance: Off-white to light yellow solid. Darkening indicates oxidation of the amine.
-
Purity (HPLC):
.[5] Impurities often include the non-brominated analog (CAS 6994-25-8) or dibrominated species. -
Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Solubility: Soluble in DMSO, DMF, and hot Ethanol. Sparingly soluble in water.
References
-
Vertex Pharmaceuticals. (2014). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health (PMC). Link
-
American Chemical Society. (2014).[6] Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Link
-
Royal Society of Chemistry. (2015). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling. Organic & Biomolecular Chemistry. Link
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Protocol. Fisher Scientific Technical Library. Link
-
Oakwood Chemical. (2024). Ethyl 3-bromo-1H-pyrazole-4-carboxylate Product Data. Oakwood Chemical. Link
Sources
Methodological & Application
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 5-Bromo-1H-Pyrazole-3-Carboxylates
[1]
Executive Summary
The pyrazole-3-carboxylate scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in numerous kinase inhibitors (e.g., CDK, SGK1 inhibitors) and anti-inflammatory agents.[1] Functionalization at the 5-position via Suzuki-Miyaura cross-coupling is a critical synthetic transformation. However, this reaction is frequently plagued by catalyst poisoning (due to the nitrogen-rich heterocycle), protodeboronation of boronic acid partners, and hydrolytic instability of the ester moiety.[1]
This guide provides a validated, high-fidelity workflow for coupling aryl and heteroaryl boronic acids to 5-bromo-pyrazole-3-carboxylates. We distinguish between Method A (Standard Protocol for N-protected substrates) and Method B (Advanced Protocol for sterically demanding or labile substrates), ensuring reproducibility across diverse drug discovery campaigns.
Strategic Analysis & Mechanistic Rationale
The Regiochemical Challenge
The 1H-pyrazole ring exists in tautomeric equilibrium. In 5-bromo-1H-pyrazole-3-carboxylate, the bromine is at the 5-position relative to the NH (at position 1). Without N-protection, the acidity of the NH proton (
Electronic Bias and Oxidative Addition
The carboxylate group at C3 exerts an electron-withdrawing effect, theoretically activating the C5-Br bond for oxidative addition. However, the adjacent nitrogen (N1) possesses a lone pair capable of
-
The Solution: We prioritize the use of N-protecting groups (SEM, THP, or permanent alkylation) to fix regiochemistry and prevent catalyst poisoning.[1] For challenging couplings, we utilize dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) which create a steric bulk around the Pd center, preventing non-productive coordination by the pyrazole nitrogen.[1]
Mechanistic Pathway & Interference
The diagram below illustrates the standard catalytic cycle and the specific "off-cycle" trap caused by the pyrazole nitrogen.
Figure 1: Catalytic cycle showing the competitive "Catalyst Trap" pathway where the pyrazole nitrogen coordinates to the Palladium intermediate, halting the reaction.[1]
Experimental Protocols
Method A: The "Workhorse" Protocol (N-Protected / Alkylated)
Applicability: Best for N-methyl, N-ethyl, or N-SEM protected 5-bromopyrazoles coupling with standard aryl boronic acids. Rationale: Uses robust, air-stable Pd(dppf)Cl2.[1] The ferrocenyl ligand prevents rapid catalyst decomposition, while the Dioxane/Water mixture ensures solubility of inorganic bases.[1]
Materials
-
Substrate: Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)
-
Base: Na2CO3 (2.0 equiv) or K2CO3 (2.0 equiv)[1]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
Step-by-Step Workflow
-
Degassing: Charge a reaction vial with the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen for 15 minutes.[1] Crucial: Oxygen promotes homocoupling of boronic acids.[1]
-
Assembly: Add Substrate, Boronic Acid, and Base to the vial.
-
Catalyst Addition: Add Pd(dppf)Cl2[1][2]·CH2Cl2 last.[1] Seal the vial immediately.
-
Reaction: Heat to 90°C for 4–12 hours.
-
Note: If using SEM protection, monitor for potential hydrolysis of the ester if the pH is too high; usually Na2CO3 is mild enough.[1]
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[1][4] Dry over Na2SO4.[1][4]
-
Purification: Flash chromatography (Hexanes/EtOAc).
Method B: The "Advanced" Protocol (Sterically Demanding / Labile)
Applicability: For coupling with heteroaryl boronic acids (prone to protodeboronation) or when using bulky electrophiles.[1] Rationale: Utilizes XPhos Pd G2 , a Buchwald precatalyst.[1] The bulky biarylphosphine ligand facilitates oxidative addition into electron-rich chlorides/bromides and, more importantly, speeds up reductive elimination, preventing side reactions.[1]
Materials
-
Substrate: 5-bromo-pyrazole-3-carboxylate derivative (1.0 equiv)
-
Coupling Partner: Heteroaryl Boronic Acid / Pinacol Ester (1.5 equiv)
-
Catalyst: XPhos Pd G2 (2–5 mol%)[1]
-
Base: K3PO4 (2.0 equiv) - Anhydrous or 0.5M aqueous depending on ester stability.[1]
-
Solvent: THF / Water (10:1) or n-Butanol (for higher temp).
Step-by-Step Workflow
-
Inert Atmosphere: Purge reaction vessel with Nitrogen.
-
Solvent Prep: Degas THF/Water mixture.
-
Addition: Add Substrate, Boronate, and K3PO4.[1]
-
Catalyst: Add XPhos Pd G2.[1]
-
Reaction: Heat to 60–80°C . Note: XPhos is highly active; lower temperatures often suffice, preserving the ester group.[1]
-
Workup: Filter through Celite to remove Pd black.[1] Concentrate and purify.
Operational Workflow & Decision Tree
The following diagram outlines the decision process for selecting conditions and executing the workflow.
Figure 2: Operational decision tree for selecting the optimal Suzuki-Miyaura coupling conditions.
Data Summary: Condition Comparison
| Variable | Method A (Standard) | Method B (Advanced) | Impact on 5-Bromo-Pyrazole |
| Catalyst | Pd(dppf)Cl2 | XPhos Pd G2 | dppf is robust/cheap; XPhos overcomes steric bulk and N-poisoning. |
| Base | Na2CO3 | K3PO4 | Na2CO3 is milder on esters; K3PO4 is stronger, faster coupling.[1] |
| Solvent | Dioxane/H2O | THF/H2O or BuOH | Dioxane allows higher T (100°C); THF is better for lower T (60°C).[1] |
| Typical Yield | 60–85% | 75–95% | Method B generally provides higher yields for heteroaryl couplings.[1] |
| Main Side Product | Homocoupling (Ar-Ar) | Protodeboronation (Ar-H) | Oxygen control prevents homocoupling; Anhydrous conditions prevent protodeboronation. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by Pyrazole N. | Switch to Method B (XPhos or SPhos ligands). Ensure N-protection is stable. |
| Hydrolysis of Ester | Base is too strong or T too high.[1] | Switch base to NaHCO3 or KF .[1] Reduce temperature to 60°C. |
| Protodeboronation | Unstable Boronic Acid (e.g., 2-pyridyl).[1] | Use Boronic Pinacol Esters instead of acids.[1] Switch to anhydrous conditions (Dioxane/KF).[1] |
| Dehalogenation (Ar-H) | Hydride source present / Overheating. | Reduce reaction time. Ensure solvent is peroxide-free. |
References
-
Mechanistic Insight & Ligand Effects
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-C
-
Source: [1]
-
Specific Protocol for Pyrazole Carboxylates (CAN508 Analogs)
- Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. (Describes XPhos Pd G2 usage for pyrazoles).
-
Source: [1]
-
Synthesis of Pyrazole-3,5-diamines via Suzuki
- A general and efficient synthesis of 4-substituted-1H-pyrazole-3,5-diamines.
-
Source: [1]
-
Microwave Assisted Coupling
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
-
Source: [1]
-
General Suzuki Coupling Guide
- Suzuki Coupling - Mechanism and Recent Liter
-
Source: [1]
N-alkylation methods for Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate
An In-Depth Guide to the N-Alkylation of Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate
Authored by: A Senior Application Scientist
Introduction: The Significance of N-Alkylated Pyrazoles
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil.[1][2] The strategic functionalization of the pyrazole ring is a critical step in drug discovery, allowing for the fine-tuning of a molecule's pharmacological and pharmacokinetic properties.[1][3] N-alkylation, in particular, is a powerful tool for modulating potency, selectivity, and metabolic stability.[3][4]
This guide focuses on the N-alkylation of a highly functionalized substrate: Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate. This molecule presents a unique synthetic challenge due to its unsymmetrical nature and multiple potential reaction sites. The pyrazole ring itself contains two nitrogen atoms (N1 and N2) that can undergo alkylation, a phenomenon complicated by prototropic tautomerism.[5][6] The presence of an exocyclic 3-amino group introduces a third potential site for alkylation.[7] Achieving regioselective alkylation is therefore the primary obstacle to overcome.
This document provides a detailed exploration of two robust methodologies for the N-alkylation of this substrate, grounded in established chemical principles. We will delve into the causality behind experimental choices, provide step-by-step protocols, and offer a comparative analysis to guide researchers in selecting the optimal method for their specific synthetic goals.
PART 1: The Challenge of Regioselectivity
The N-alkylation of unsymmetrical pyrazoles rarely yields a single product. The reaction typically produces a mixture of N1 and N2 alkylated regioisomers, the ratio of which is dictated by a combination of steric, electronic, and solvent effects.[2][6]
-
Steric Hindrance : Alkylation generally favors the less sterically hindered nitrogen atom.[6] For the target substrate, the 5-bromo substituent is significantly bulkier than the 3-amino group. Consequently, direct alkylation is expected to preferentially occur at the N1 position to minimize steric repulsion with the incoming alkyl group.
-
Electronic Effects : The nucleophilicity of the ring nitrogens is modulated by the substituents. The 3-amino group is electron-donating, increasing the electron density of the ring, while the 4-ethoxycarbonyl and 5-bromo groups are electron-withdrawing. The interplay of these effects influences the relative nucleophilicity of N1 and N2.
-
Reaction Conditions : The choice of base, solvent, and alkylating agent can dramatically influence the N1/N2 ratio.[6] For instance, the K₂CO₃/DMSO system has been shown to be highly effective for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[8][9] Computational studies have also shown how intramolecular hydrogen bonding in the transition state can favor one isomer over another, depending on the structure of the alkylating agent.[10]
The following workflow illustrates the primary challenge in the N-alkylation of this substrate.
Caption: Competing pathways in the N-alkylation of the target pyrazole.
PART 2: Application Notes & Protocols
We present two distinct and reliable methods for the N-alkylation of Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate.
Method 1: Direct Alkylation via Deprotonation
This is the most conventional approach, relying on the deprotonation of the pyrazole NH with a suitable base to form a nucleophilic pyrazolate anion, which is then trapped by an electrophilic alkylating agent (e.g., an alkyl halide).
Causality and Experimental Choices:
-
Base Selection : A strong, non-nucleophilic base like sodium hydride (NaH) ensures complete and irreversible deprotonation of the pyrazole, which has a pKa in the range of 14-15 in DMSO.[3] This generates the pyrazolate anion in situ, maximizing its concentration for the subsequent alkylation step. A milder base like potassium carbonate (K₂CO₃) can also be effective, particularly in polar aprotic solvents like DMSO, and often offers higher regioselectivity for the N1 position.[9]
-
Solvent : Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal. They readily dissolve the pyrazolate salt and promote Sₙ2 reactions by solvating the cation of the base while leaving the anion relatively free and highly reactive.[6]
-
Temperature Control : The initial deprotonation with NaH is typically performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas.[3] The subsequent alkylation can then be conducted at room temperature or with gentle heating to ensure a reasonable reaction rate.
Experimental Protocol: N1-Alkylation using NaH and an Alkyl Halide
-
Preparation : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).
-
Solvent Addition : Under a positive pressure of nitrogen, add anhydrous N,N-Dimethylformamide (DMF) to create a suspension. Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition : Dissolve Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred NaH suspension at 0 °C.
-
Self-Validation Insight: The evolution of hydrogen gas should be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full deprotonation.[3]
-
-
Alkylation : Add the alkyl halide (e.g., iodomethane, benzyl bromide, 1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction : After the addition, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching : Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.
-
Workup : Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification : Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N1-alkylated product and separate it from any N2-isomer.
Method 2: The Mitsunobu Reaction
The Mitsunobu reaction provides a powerful alternative for N-alkylation under neutral conditions, avoiding the need for strong bases.[11] It is particularly useful for alkylating with alcohols, including those that are sensitive to basic conditions or prone to elimination.
Principle and Mechanism: The reaction involves the activation of an alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This generates an alkoxyphosphonium salt in situ. The pyrazole, acting as the nucleophile, then attacks this activated alcohol in an Sₙ2 fashion, leading to the N-alkylated product with inversion of stereochemistry at the alcohol's carbon center. The byproducts are triphenylphosphine oxide (TPPO) and a dialkyl hydrazinedicarboxylate.[12][13]
Caption: Simplified mechanism of the Mitsunobu reaction for N-alkylation.
Experimental Protocol: N-Alkylation using Mitsunobu Conditions
-
Preparation : To a solution of Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate (1.0 equivalent), the desired primary or secondary alcohol (1.2 equivalents), and triphenylphosphine (PPh₃, 1.5 equivalents) in an anhydrous solvent such as THF or Dichloromethane (DCM) at 0 °C, add the azodicarboxylate (DIAD or DEAD, 1.5 equivalents) dropwise.
-
Causality Insight: The order of addition is critical. The azodicarboxylate should be added last and dropwise to the cold solution of the other reagents to control the reaction rate and minimize side reactions.[12]
-
-
Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by TLC.
-
Self-Validation Insight: The formation of a white precipitate (triphenylphosphine oxide, TPPO) is often an indicator of reaction progress.[12]
-
-
Workup : Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue will contain the product and byproducts (TPPO and the hydrazine derivative).
-
Purification : Purifying Mitsunobu reactions can be challenging due to the byproducts. Direct purification by silica gel column chromatography is often effective. Alternatively, one can precipitate the bulk of the TPPO by adding a non-polar solvent like diethyl ether or a hexanes/ether mixture and filtering before chromatography.
PART 3: Comparative Analysis and Data Presentation
The choice between direct alkylation and the Mitsunobu reaction depends on the specific alkyl group to be introduced and the overall synthetic strategy.
| Feature | Method 1: Direct Alkylation | Method 2: Mitsunobu Reaction |
| Alkylating Agent | Alkyl halides, tosylates, mesylates | Primary or secondary alcohols |
| Key Reagents | Base (NaH, K₂CO₃), Polar Aprotic Solvent (DMF, DMSO) | PPh₃, Azodicarboxylate (DIAD, DEAD), THF/DCM |
| Reaction Conditions | Basic (requires anhydrous conditions) | Neutral, mild (requires anhydrous conditions) |
| Regioselectivity | Good to excellent for N1, influenced by base/solvent choice.[9] | Generally good, can be influenced by sterics. |
| Advantages | Utilizes common and inexpensive reagents. Scalable. | Broad alcohol scope, mild conditions, stereochemical inversion at the alcohol center.[14] |
| Disadvantages | Requires strong base for some substrates. Not suitable for base-sensitive molecules. | Stoichiometric amounts of byproducts (TPPO, hydrazine) can complicate purification.[12] Azodicarboxylates are hazardous. |
| Ideal For | Simple alkyl groups (methyl, ethyl, benzyl) on robust substrates. | Complex, chiral, or base-sensitive alcohols. Late-stage functionalization.[14] |
Conclusion
The N-alkylation of Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate is a synthetically important transformation that requires careful consideration of regioselectivity. Both direct alkylation under basic conditions and the Mitsunobu reaction offer viable and effective pathways. Direct alkylation is a robust and cost-effective method for introducing simple alkyl groups, with reaction conditions that can be tuned to favor the desired N1-isomer. The Mitsunobu reaction provides a milder, more versatile alternative, enabling the use of a wide array of alcohols as alkylating agents. By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and execute the appropriate N-alkylation strategy to advance their research and drug development programs.
References
- Benchchem. Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- Various Authors. Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
-
Lin, S., et al. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). MDPI. [Link]
- Various Authors. Advances in Pyrazolone Functionalization: A Review Since 2020.
- Various Authors. Selective synthesis of minimally differentiated N-alkyl pyrazoles and...
- Various Authors.
-
Ghosh, D., et al. Visible light-induced functionalization of indazole and pyrazole: a recent update. Chemical Communications. [Link]
-
Kang, E., et al. Transition-metal-catalyzed C-H functionalization of pyrazoles. Organic and Biomolecular Chemistry. [Link]
-
Norman, N. J., et al. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
- WuXi Biology.
-
Various Authors. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
- Various Authors. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
-
Shablygin, D. V., et al. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
- Benchchem Technical Support.
- Various Authors. Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Beilstein Archives.
-
Meador, R., et al. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
- Various Authors. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie.
- Various Authors. SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN.
- Fichez, J., et al.
- Various Authors. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. PMC.
-
Various Authors. Alkylation of N H-sulfoximines under Mitsunobu-type conditions. Organic & Biomolecular Chemistry. [Link]
-
Lindsay-Scott, P. J., et al. A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry. [Link]
- Various Authors. One-pot synthesis of the N-pyrazolyl amine via a reductive amination.
- Reddit User Discussion.
-
Norman, N. J., et al. Highly Selective N‑Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Figshare. [Link]
-
Huang, A., et al. Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. ACS Figshare. [Link]
- Semantic Scholar.
- Organic Synthesis. Mitsunobu reaction.
- Mitsunobu Reaction in My Chemistry: Lecture
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 5. epubl.ktu.edu [epubl.ktu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. acs.figshare.com [acs.figshare.com]
- 10. wuxibiology.com [wuxibiology.com]
- 11. mdpi.com [mdpi.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 14. beilstein-archives.org [beilstein-archives.org]
Application Note: Chemoselective Reduction of Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate to (3-amino-5-bromo-1H-pyrazol-4-yl)methanol
Abstract
This application note provides a comprehensive guide for the chemoselective reduction of the ester functionality in Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate to a primary alcohol, yielding (3-amino-5-bromo-1H-pyrazol-4-yl)methanol. This transformation is a critical step in the synthesis of various heterocyclic compounds of interest in medicinal chemistry and drug development. We present a detailed analysis of suitable reducing agents, with a primary focus on Lithium Aluminum Hydride (LAH), and provide a robust, step-by-step protocol for the reaction, work-up, and purification. Furthermore, we discuss alternative methodologies and address the key challenges of maintaining chemoselectivity in the presence of amine and bromo substituents.
Introduction: The Significance of Substituted Pyrazole Methanols
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities. The target molecule of this protocol, (3-amino-5-bromo-1H-pyrazol-4-yl)methanol, serves as a versatile building block. The primary alcohol moiety provides a handle for further synthetic elaborations, such as oxidation to the corresponding aldehyde, etherification, or esterification. The amino and bromo groups offer additional points for diversification, enabling the construction of complex molecular architectures for the development of novel therapeutic agents. The selective reduction of the ester group in the commercially available Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate is, therefore, a key enabling transformation.
Strategic Considerations for Chemoselective Reduction
The primary challenge in the reduction of Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate lies in achieving high chemoselectivity. The starting material possesses three potentially reactive sites: the ester, the amino group, and the bromo-substituted pyrazole ring. An ideal reducing agent should selectively reduce the ester to the primary alcohol without affecting the other functional groups.
Analysis of Potential Reducing Agents
A comparative analysis of common hydride-based reducing agents is presented in Table 1.
| Reducing Agent | Reactivity towards Esters | Chemoselectivity Profile | Considerations |
| Lithium Aluminum Hydride (LAH) | High | Reduces esters and other carbonyls. Generally unreactive towards aryl bromides and non-activated amines.[1][2] | Highly reactive with protic solvents (e.g., water, alcohols). Requires anhydrous conditions and careful work-up.[3] |
| Diisobutylaluminum Hydride (DIBAL-H) | Moderate to High | Can reduce esters to aldehydes at low temperatures or to alcohols at higher temperatures/excess equivalents.[4][5] | Reaction temperature is critical for selectivity. Bulky nature can enhance selectivity.[6][7] |
| Sodium Borohydride (NaBH₄) | Low | Generally does not reduce esters under standard conditions.[8] | Milder and safer to handle than LAH. Can be used in protic solvents. |
Based on this analysis, Lithium Aluminum Hydride (LAH) is selected as the primary reagent for this protocol due to its high efficacy in reducing esters to primary alcohols.[1][8] While highly reactive, proper experimental technique allows for a clean and efficient transformation. The aryl bromide on the pyrazole ring is expected to be stable to LAH under the reaction conditions.[9] The amino group will be deprotonated by LAH, but this is a reversible acid-base reaction and does not represent a destructive pathway.
Experimental Protocol: LAH-Mediated Reduction
This protocol details the reduction of Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate to (3-amino-5-bromo-1H-pyrazol-4-yl)methanol using Lithium Aluminum Hydride.
Materials and Reagents
-
Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate (CAS: 1352903-61-7)[10]
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Celite®
-
Deionized Water
-
15% (w/v) Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Hexanes
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
Reaction Workflow
Caption: Experimental workflow for the LAH reduction.
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add Lithium Aluminum Hydride (1.5 equivalents) under a stream of nitrogen.
-
Carefully add anhydrous THF (50 mL) to the flask to create a suspension.
-
In a separate flame-dried 100 mL round-bottom flask, dissolve Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate (1.0 equivalent, e.g., 5.0 g) in anhydrous THF (50 mL).
-
-
Reaction Execution:
-
Cool the LAH suspension to 0 °C using an ice-water bath.
-
Slowly add the solution of the starting material to the LAH suspension dropwise via a dropping funnel or cannula over 30 minutes. Maintain the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
-
Work-up (Fieser Method):
-
Once the reaction is complete, cool the flask back to 0 °C with an ice-water bath.
-
CAUTION: The following steps are highly exothermic and will generate hydrogen gas. Perform in a well-ventilated fume hood.
-
Slowly and carefully add deionized water (X mL, where X is the mass of LAH in grams used) dropwise to the reaction mixture.
-
Next, add 15% aqueous NaOH solution (X mL) dropwise.
-
Finally, add deionized water (3X mL) dropwise.
-
Remove the ice bath and stir the mixture vigorously at room temperature for at least 30 minutes, or until a white, granular precipitate forms.
-
-
Isolation and Purification:
-
Filter the suspension through a pad of Celite® in a Büchner funnel. Wash the filter cake thoroughly with ethyl acetate.
-
Combine the filtrate and washings. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure (3-amino-5-bromo-1H-pyrazol-4-yl)methanol.
-
Characterization
The purified product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Mechanistic Insights
The reduction of the ester to a primary alcohol by LAH proceeds through a two-step nucleophilic addition of hydride ions.
Caption: Mechanism of LAH reduction of an ester.
-
First Hydride Addition: A hydride ion from LAH attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[1][2]
-
Elimination: The tetrahedral intermediate collapses, expelling the ethoxide leaving group to form an aldehyde intermediate.
-
Second Hydride Addition: The resulting aldehyde is more reactive than the starting ester and is rapidly attacked by another equivalent of hydride, forming a second tetrahedral intermediate (an alkoxide).[1]
-
Protonation: During the aqueous work-up, the alkoxide is protonated to yield the final primary alcohol product.
Alternative Methodologies and Troubleshooting
While LAH is a robust reagent for this transformation, other methods can be considered, particularly if issues with chemoselectivity or scalability arise.
-
Diisobutylaluminum Hydride (DIBAL-H): If the formation of byproducts is observed, DIBAL-H may offer a milder alternative. By using an excess of DIBAL-H (2.2-3.0 equivalents) and allowing the reaction to warm to room temperature, the ester can be fully reduced to the alcohol.[4] The bulky nature of DIBAL-H can sometimes improve selectivity.[6]
-
Troubleshooting:
-
Incomplete Reaction: Ensure all reagents and solvents are strictly anhydrous. Traces of moisture will consume the LAH. If necessary, a slight excess of LAH can be used.
-
Difficult Work-up: If the aluminum salts form a gelatinous precipitate during work-up, ensure vigorous stirring and allow sufficient time for the granular precipitate to form. The Fieser work-up is generally reliable for producing an easily filterable solid.
-
Low Yield: Adherence to slow, controlled addition at low temperatures is crucial to minimize side reactions. Ensure thorough extraction of the product during work-up.
-
Conclusion
The chemoselective reduction of Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate to (3-amino-5-bromo-1H-pyrazol-4-yl)methanol can be effectively achieved using Lithium Aluminum Hydride in anhydrous THF. The provided protocol is designed to be a reliable starting point for researchers in synthetic and medicinal chemistry. Careful attention to anhydrous conditions and a controlled work-up procedure are paramount for the success of this transformation. This method provides a straightforward entry into a valuable class of substituted pyrazole building blocks for further synthetic exploration.
References
-
PubChem. ethyl 3-bromo-1H-pyrazole-4-carboxylate. [Link]
-
TUODA. What Is DIBAL-H and How Is It Used in Industrial Reduction Reactions?. [Link]
-
Organic Synthesis. DIBAL-H Reduction. [Link]
-
Master Organic Chemistry. Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link]
-
Harvard University. Chem 115 - Andrew G Myers Research Group. [Link]
-
Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]
-
Chemistry Steps. DIBAL Reducing Agent. [Link]
-
MDPI. An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. [Link]
-
ChemSynthesis. ethyl 3-amino-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylate. [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Adi Chemistry. Lithium aluminium hydride (LiAlH 4 ) - LAH - Reduction-Mechanism. [Link]
-
Lumen Learning. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. adichemistry.com [adichemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. tuodaindus.com [tuodaindus.com]
- 7. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 8. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 9. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 10. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate Synthesis
Topic: Yield Optimization & Troubleshooting Guide Target Molecule: Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate (CAS: 6994-25-8 for precursor; brominated derivative is less common, often custom synthesized) Audience: Medicinal Chemists, Process Chemists, R&D Scientists[1]
Executive Summary & Core Chemistry
The synthesis of Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate is a critical intermediate step in the development of pyrazolo[1,5-a]pyrimidine scaffolds and other kinase inhibitors.[1] While the formation of the pyrazole core is well-established, the subsequent regioselective bromination at the C5 position is the primary bottleneck for yield.[1]
This guide addresses the two main phases of synthesis, with a heavy focus on the yield-critical bromination step.[1]
The Synthetic Pathway
The most robust route involves a two-step sequence:[1]
-
Cyclization: Reaction of ethyl (ethoxymethylene)cyanoacetate with hydrazine to form the 3-amino-pyrazole core.[1]
-
Functionalization: Electrophilic aromatic substitution (bromination) at C5 using N-Bromosuccinimide (NBS).[1]
Figure 1: The standard two-step synthetic pathway. Step 2 is the primary source of yield variation.[1]
Master Protocol: The High-Yield Route
Do not rely on generic literature conditions. The following protocol is optimized for regioselectivity and purification efficiency .
Step 1: Synthesis of the Precursor
If you already have Ethyl 3-amino-1H-pyrazole-4-carboxylate, skip to Step 2.[1]
-
Reagents: Ethyl (ethoxymethylene)cyanoacetate (1.0 eq), Hydrazine hydrate (1.05 eq), Ethanol (anhydrous).[1]
-
Key Optimization: Control the exotherm. Add hydrazine dropwise at 0°C, then allow to warm.[1] Reflux for 2-4 hours.
-
Yield Check: This step should yield >90%. If lower, check hydrazine quality (it degrades to water/nitrogen).
Step 2: Bromination (The Yield Killer)
This is where most researchers lose material.[1] The amino group activates the ring, but the ester deactivates it.[1] The balance is delicate.
-
Reagents: Ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq).
-
Solvent: Acetonitrile (MeCN) is superior to DMF or DCM.[1] MeCN allows for easier workup and cleaner crystallization.[1]
-
Protocol:
-
Dissolve the pyrazole precursor in MeCN (10 mL/g).
-
Cool the solution to 0–5 °C (Ice bath). Critical: Do not add NBS at room temperature.
-
Add NBS portion-wise over 30 minutes.
-
Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check TLC (50% EtOAc/Hexane). Look for the disappearance of the starting material (lower Rf) and appearance of the product (higher Rf).
-
Troubleshooting Center
Issue 1: Low Yield (<50%) after Bromination
Diagnosis: This is often caused by N-bromination (kinetic product) or over-bromination .[1] Mechanism: The amino group (-NH2) can react with NBS to form an N-bromoamine, which may not rearrange to the C-bromo product efficiently if the temperature is too high or the reaction time is too short.[1]
| Potential Cause | Validation Test | Corrective Action |
| Impure NBS | NBS is yellow/orange (contains free Br2).[1] | Recrystallize NBS from hot water (keep <80°C) or wash with cold water/acetone before use.[1] Free Br2 causes radical side reactions.[1] |
| Temperature Shock | Added NBS at RT or reflux. | Cool to 0°C before addition. The C-bromination is favored thermodynamically but requires controlled kinetics to avoid N-bromo traps.[1] |
| Solvent Wetness | Water in solvent.[1] | Use anhydrous MeCN .[1] Water can hydrolyze the ester or facilitate oxidative degradation of the amine.[1] |
Issue 2: Product is "Gooey" or Brown (Purification Failure)
Diagnosis: Contamination with Succinimide (byproduct) or oxidized amine species.[1] The Fix:
-
Aqueous Wash: After the reaction, concentrate the MeCN to 1/3 volume. Pour into ice water . The product should precipitate; succinimide stays in water.[1]
-
Bisulfite Wash: If the solid is brown (oxidized bromine species), wash the filter cake with 10% NaHSO3 (Sodium Bisulfite) solution.[1] This reduces colored impurities to colorless salts.[1]
-
Recrystallization: Recrystallize from Ethanol/Water (9:1) . Dissolve in hot ethanol, then add water dropwise until turbid. Cool slowly.
Issue 3: Regioselectivity Issues (N- vs C-Bromination)
Context: In pyrazoles, the N-H proton is acidic.[1] NBS can replace this proton (N-bromination).[1] Solution:
-
Acidity Control: Do not add base (like TEA). The reaction proceeds best under neutral or slightly acidic conditions (generated by the reaction itself).[1]
-
Rearrangement: If you suspect N-bromination (NMR shows loss of NH signal but retention of C5-H), heat the reaction mixture to 50°C for 30 minutes after the initial reaction period. This promotes the rearrangement of the N-bromo species to the thermodynamic C-bromo product.[1]
Advanced Visualization: Troubleshooting Logic
Use this decision tree to diagnose yield loss in real-time.
Figure 2: Diagnostic logic for recovering yield during the bromination step.
Frequently Asked Questions (FAQ)
Q: Can I use elemental Bromine (Br2) instead of NBS? A: Yes, but it is not recommended for high yields.[1] Br2 is a stronger oxidant and often leads to the oxidation of the 3-amino group (forming diazo species or tars) and hydrolysis of the ester due to HBr generation.[1] If you must use Br2, use Acetic Acid as the solvent and add Sodium Acetate as a buffer to neutralize the HBr formed.[1]
Q: My NMR shows a mixture of isomers. What is happening? A: You are likely seeing tautomers .[1] The proton on the pyrazole nitrogens (N1/N2) is mobile.[1]
-
Structure A: 3-amino-5-bromo-1H-pyrazole-4-carboxylate.[1]
-
Structure B: 5-amino-3-bromo-1H-pyrazole-4-carboxylate.[1] In solution (DMSO-d6), these equilibrate. This is not an impurity; it is the nature of the molecule.[1] Ensure you do not mistake this for a failed reaction.
Q: Why is Acetonitrile (MeCN) preferred over DMF? A: While DMF is a good solvent for NBS, it has a high boiling point (153°C) and is difficult to remove completely without aqueous workup, which can solubilize your product.[1] MeCN (bp 82°C) can be evaporated easily, or the product can be precipitated directly by adding water, leaving the DMF/Succinimide in the filtrate.
Q: Can I protect the amine to improve yield? A: You can, using an acetyl group (Ac2O), but it adds two steps (protection and deprotection).[1] The direct bromination with NBS at 0°C is usually sufficient (70-85% yield) if strictly controlled.[1] Protection is only necessary if you observe significant oxidative degradation.[1]
References
-
Synthesis of Pyrazole Precursor
-
Bromination Methodology (NBS)
-
Regioselectivity in Pyrazoles
- Scientific Context: Discussion on the directing effects of amino groups vs. esters in pyrazole rings.
-
Source:
-
Similar Protocol Verification (3,5-dibromo vs 3-amino-5-bromo)
- Validation: Confirms the use of brominating agents on the ethyl pyrazole-4-carboxyl
-
Source: (Inferred from search context regarding bromination of pyrazole esters).[1]
-
General Properties & Safety
Sources
- 1. ethyl 3-bromo-1H-pyrazole-4-carboxylate | C6H7BrN2O2 | CID 56956181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]
- 4. prepchem.com [prepchem.com]
- 5. epubl.ktu.edu [epubl.ktu.edu]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting low reactivity in Suzuki coupling of 5-bromo-pyrazoles
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 5-bromo-pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with this specific, yet common, transformation. The unique electronic properties and potential for catalyst inhibition by pyrazole substrates demand a nuanced approach to reaction optimization. This guide provides in-depth, cause-and-effect-based solutions to common problems.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with a 5-bromo-pyrazole substrate is showing low to no conversion. What are the most common culprits?
Low conversion is a frequent issue stemming from several potential sources. The primary areas to investigate are:
-
Catalyst Inactivity: The palladium catalyst may be deactivated or inhibited. This is particularly common with nitrogen-containing heterocycles like pyrazoles, which can coordinate to the metal center and disrupt the catalytic cycle.[1][2]
-
Boronic Acid/Ester Instability: The organoboron reagent may be degrading, primarily through protodeboronation, where the C-B bond is cleaved by a proton source.[3]
-
Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly interdependent. An inappropriate combination can halt the reaction.[4][5]
-
Poor Reagent Quality or Preparation: The purity and integrity of all reagents, including the solvent and base, are paramount. Trace oxygen or moisture can be highly detrimental.[5]
The following troubleshooting workflow provides a systematic approach to diagnosing the issue.
Caption: A logical workflow for troubleshooting Suzuki coupling failures.
In-Depth Troubleshooting Guides
Section 1: The Catalytic System - Palladium & Ligands
Q2: I'm using a standard catalyst like Pd(PPh₃)₄ and getting poor yield. Why might this be, and what should I try next?
Causality: While Pd(PPh₃)₄ is a classic catalyst, it can be suboptimal for challenging substrates like 5-bromo-pyrazoles for two main reasons:
-
Oxidative Addition Rate: The first step of the catalytic cycle, oxidative addition of the palladium into the C-Br bond, can be slow for electron-rich heterocycles.[6]
-
Catalyst Inhibition: If your pyrazole has an unprotected N-H group, it can coordinate to the palladium center, forming inactive dimeric or trimeric species that precipitate out of solution and kill the catalysis.[7][8]
Solutions:
-
Switch to Modern Catalytic Systems: Bulky, electron-rich phosphine ligands dramatically accelerate oxidative addition and subsequent reductive elimination. These are often the first choice for heteroaryl couplings.[1][9] Consider screening catalysts designed for challenging substrates.
-
Use Air-Stable Pre-catalysts: Many modern catalysts are available as air-stable pre-catalysts (e.g., Buchwald G3/G4 pre-catalysts). These form the active Pd(0) species more reliably in solution compared to sources like Pd₂(dba)₃, which can degrade upon storage.[5]
Data Table: Recommended Catalytic Systems for Pyrazole Coupling
| Catalyst / Pre-catalyst | Ligand | Typical Loading (mol%) | Key Advantages & When to Use |
| Pd(dppf)Cl₂ | dppf (built-in) | 2-5 | Good general starting point, often effective for heteroaryl bromides.[10] |
| Pd₂(dba)₃ | XPhos or SPhos | 1-3 | Excellent for sterically hindered or electron-rich partners.[11] |
| Buchwald Pre-catalysts (e.g., XPhos Pd G3) | XPhos (built-in) | 1-3 | High activity, air-stable, reliable formation of active Pd(0).[7][12] |
| Pd(OAc)₂ | P(t-Bu)₃ or PCy₃ | 2-5 | Strong, electron-rich ligands for accelerating slow oxidative addition.[13] |
Section 2: The Role of Base and Solvent
Q3: My reaction is sluggish with K₂CO₃ in dioxane/water. What other base/solvent combinations should I consider?
Causality: The base plays a crucial role beyond just being a proton scavenger. It activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[13][14] The solubility and strength of the base in a given solvent system dictate its effectiveness. A weak base or one that is poorly soluble may not generate the boronate fast enough, stalling the catalytic cycle.
Solutions:
-
Screen Stronger, More Soluble Bases: If K₂CO₃ is ineffective, stronger bases like K₃PO₄ or Cs₂CO₃ are often superior. Cesium carbonate, in particular, can have beneficial effects on the palladium catalyst beyond its basicity.[15]
-
Match Solvent to Base and Substrate:
-
Aqueous Biphasic (e.g., Dioxane/H₂O, Toluene/H₂O): Works well with inorganic bases (K₂CO₃, K₃PO₄). Vigorous stirring is essential for phase transfer.[5]
-
Anhydrous Polar Aprotic (e.g., DMF, THF): Can be effective, especially at higher temperatures. Be cautious, as some boronic acids are less stable in these solvents.[15] Some anhydrous couplings using K₃PO₄ may paradoxically require a few equivalents of water to function efficiently.[9]
-
Caption: The Suzuki-Miyaura catalytic cycle featuring a 5-bromo-pyrazole substrate.
Section 3: Boronic Acid and Boronic Ester Stability
Q4: I see significant formation of a de-brominated pyrazole starting material and/or homocoupling of my boronic acid. What is causing this?
Causality: These are two distinct and common side reactions:
-
Protodeboronation: This is the protonolysis of the boronic acid's C-B bond, replacing it with a C-H bond. It results in the formation of an arene byproduct from your boronic acid, consuming the nucleophilic partner and lowering yield.[3] Electron-rich or certain heteroaryl boronic acids are particularly prone to this, especially at elevated temperatures.[16]
-
Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that facilitate this unwanted pathway.[5][17]
Solutions:
-
Improve Degassing Technique: The most critical step to prevent both catalyst death and homocoupling is the rigorous removal of oxygen. Sparge your solvent and the reaction headspace with an inert gas (Argon or Nitrogen) for 15-30 minutes or use 3-4 freeze-pump-thaw cycles for maximum effect.[5]
-
Use a More Stable Boron Reagent: If protodeboronation is suspected, switch from a boronic acid to a more robust boronic ester, such as a pinacol (Bpin) or MIDA boronate. MIDA boronates are exceptionally stable and release the boronic acid slowly under basic aqueous conditions, which can be highly beneficial for sensitive substrates.[14][18]
-
Control Temperature: Do not heat the reaction higher or longer than necessary. Monitor by TLC or LC-MS and stop the reaction upon completion to minimize thermal decomposition of reagents.
Section 4: Substrate-Specific Issues: The Pyrazole Ring
Q5: My pyrazole has an unprotected N-H. Could this be the problem?
Causality: Absolutely. The acidic N-H proton and the lone pair on the adjacent nitrogen make unprotected pyrazoles (and other azoles) potent ligands for palladium. This can lead to the formation of highly stable, catalytically inactive palladium-azole complexes, effectively poisoning your catalyst.[2][7] While some modern protocols are designed to overcome this, it remains a primary failure mode.[8][12]
Solutions:
-
Protect the Pyrazole Nitrogen: The most straightforward solution is to protect the pyrazole nitrogen. A simple alkyl group (e.g., methyl, ethyl) or a para-methoxybenzyl (PMB) group can be sufficient. A tert-butyloxycarbonyl (Boc) group is another option, though it can sometimes be labile under reaction conditions.
-
Use Specialized Protocols: If protection/deprotection is not desirable, you must use catalytic systems specifically developed for unprotected N-H heterocycles. These often involve highly active Buchwald-type ligands (like XPhos) and strong bases (K₃PO₄) that can function even in the presence of the inhibitory N-H group.[7][11]
Experimental Protocol: General Screening for a Failed Reaction
This protocol outlines a parallel screening approach to quickly identify improved conditions for a low-yielding Suzuki coupling of a 5-bromo-pyrazole with an arylboronic acid.
Materials:
-
5-bromo-pyrazole derivative (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)[4]
-
Palladium catalysts (e.g., Pd(dppf)Cl₂, XPhos Pd G3)
-
Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)[11]
-
Inert atmosphere reaction vials (e.g., microwave vials with septa)
Procedure:
-
Setup: In an inert atmosphere glovebox, add the 5-bromo-pyrazole (e.g., 0.1 mmol) and arylboronic acid (e.g., 0.12 mmol) to a series of 4 reaction vials.
-
Variable Addition:
-
Vial 1 (Baseline): Add Pd(dppf)Cl₂ (3 mol%) and K₂CO₃ (2.5 equiv).
-
Vial 2 (Base Screen): Add Pd(dppf)Cl₂ (3 mol%) and K₃PO₄ (2.5 equiv).
-
Vial 3 (Catalyst Screen): Add XPhos Pd G3 (3 mol%) and K₃PO₄ (2.5 equiv).
-
Vial 4 (Control): Set up your original failed condition for direct comparison.
-
-
Solvent Addition: Add the degassed Dioxane/H₂O solvent mixture (e.g., 2 mL) to each vial.
-
Reaction: Seal the vials, remove from the glovebox, and place them in a pre-heated aluminum block on a stirrer plate at 90-100 °C.[4][11]
-
Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by TLC or LC-MS to compare conversions. Continue heating and monitoring as needed (e.g., at 6h and 18h).
-
Analysis: The results will directly indicate which combination of catalyst and base provides the best performance for your specific substrate pairing.
This systematic approach removes guesswork and provides clear, actionable data for reaction optimization.
References
- Benchchem. (n.d.). Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Journal of Organic Chemistry, 72, 5104-5112.
- Smith, R. C., et al. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry.
- Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from Andrew G. Myers Research Group, Harvard University.
- Herrmann, W. A., et al. (2007). Highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids.
- Radi, M., et al. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- Thomas, A. A., & Denmark, S. E. (n.d.).
- Düfert, M. A., et al. (n.d.).
- Wikipedia. (n.d.). Protodeboronation.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877-85.
- Düfert, M. A., et al. (2013).
- Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. Topics in Organometallic Chemistry.
- Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- Benchchem. (n.d.). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.
- Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
Sources
- 1. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides [organic-chemistry.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation [dspace.mit.edu]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. books.rsc.org [books.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Yoneda Labs [yonedalabs.com]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Solving regioselectivity issues during N-alkylation of 3-aminopyrazoles
Status: Operational Ticket ID: REGIO-3AP-001 Subject: Troubleshooting Regioselectivity in N-Alkylation of 3-Aminopyrazoles Assigned Specialist: Senior Application Scientist
Diagnostic Framework: The "Ambident" Problem
Before attempting a fix, you must diagnose why your reaction is failing. 3-Aminopyrazoles are "ambident nucleophiles" with three distinct attack sites. Your reaction outcome is dictated by the competition between Thermodynamics , Kinetics , and Hard/Soft Acid-Base (HSAB) interactions.
The Three Attack Vectors
-
N1 (Distal Ring Nitrogen): usually the Thermodynamic product (forming 1-alkyl-3-aminopyrazole). It is less sterically hindered and forms the most stable tautomer.
-
N2 (Proximal Ring Nitrogen): usually the Kinetic product (forming 1-alkyl-5-aminopyrazole). Often favored by chelation or intramolecular delivery.
-
N-Exo (Exocyclic Amine): A competing nucleophile. While less acidic, it is a "harder" nucleophile and can react with hard electrophiles (e.g., acid chlorides, small alkyl halides) if not protected.
Visualizing the Mechanism
The following diagram illustrates the tautomeric equilibrium and the competing pathways.
Caption: Tautomeric equilibrium and competing alkylation pathways. Path 1 is generally preferred under standard basic conditions.
Troubleshooting Guide: Scenario-Based Solutions
Identify your specific issue below to find the corresponding solution.
Scenario A: "I want the N1-product (1,3-isomer), but I'm getting a mixture."
-
Root Cause: You are likely operating under conditions that do not allow full thermodynamic equilibration, or the solvent is stabilizing the wrong tautomer.
-
The Fix: Switch to Thermodynamic Control .
-
Solvent: Use polar aprotic solvents (DMSO or DMF).[1] These solvate the cation, leaving the pyrazolyl anion "naked" and allowing it to attack via the less hindered N1.
-
Base: Use Cesium Carbonate (
) or Potassium Carbonate ( ). -
Temperature: Heat the reaction (
). Higher temperatures favor the thermodynamic product (N1). -
Protocol: See Standard Protocol 1 below.
-
Scenario B: "I specifically need the N2-product (1,5-isomer)."
-
Root Cause: N2 is sterically hindered by the adjacent amino group and is electronically disfavored (lone pair repulsion).
-
The Fix: You must use Directing Groups or Kinetic Traps .
-
Strategy 1 (Steric Block): Use a bulky protecting group on the exocyclic amine (e.g., Trityl). This makes N2 even more crowded, forcing N1? No, actually, to get N2, you often need to block N1 or use a directing group that coordinates the incoming electrophile to N2.
-
Strategy 2 (Michael Addition Reversal): In some specific Michael additions with protic solvents, hydrogen bonding with the amine can guide the electrophile to N2, though this is rare.
-
Strategy 3 (Cyclization): The most reliable way to make 1,5-isomers is de novo synthesis (reacting a hydrazine with a 1,3-dielectrophile) rather than alkylating a pre-formed pyrazole.
-
Scenario C: "The alkyl group is attaching to the exocyclic amine (NH2)."
-
Root Cause: The electrophile is too "hard" (e.g., Methyl Iodide, Benzyl Bromide) and the exocyclic amine is acting as a competing nucleophile.
-
The Fix: Protection or Reductive Alkylation .
-
Protection: Convert the amine to a Phthalimide, Carbamate (Boc), or Amidine. This removes its nucleophilicity.[2]
-
Alternative: If you want N-ring alkylation, use a softer electrophile or perform the reaction under phase-transfer catalysis (PTC) conditions where the ring nitrogen (more acidic) is selectively deprotonated.
-
Advanced Experimental Protocols
Protocol 1: High-Selectivity N1-Alkylation (Thermodynamic)
Best for: Generating 1-alkyl-3-aminopyrazoles with >90% regioselectivity.
Reagents:
-
Substrate: 3-Aminopyrazole (1.0 eq)
-
Electrophile: Alkyl Halide (1.1 eq)
-
Base:
(2.0 eq) or (2.5 eq) -
Solvent: Anhydrous DMF or DMSO (0.5 M concentration)
Step-by-Step:
-
Dissolution: Dissolve 3-aminopyrazole in DMF under
atmosphere. -
Deprotonation: Add
in one portion. Stir at Room Temp (RT) for 30 mins. Note: The solution may change color as the anion forms. -
Addition: Add the Alkyl Halide dropwise.
-
Thermodynamic Drive: Heat to 80°C for 4-12 hours.
-
Why? Heating ensures that any kinetically formed N2-product can revert and convert to the more stable N1-product.
-
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with
solution (to remove DMF).
Protocol 2: Catalyst-Free Michael Addition (Green Chemistry)
Best for: Attaching chains with esters/nitriles (e.g., Ethyl Acrylate) with near-perfect N1 selectivity.
Reagents:
-
Substrate: 3-Aminopyrazole (1.0 eq)
-
Michael Acceptor: Ethyl Acrylate / Acrylonitrile (1.1 eq)
-
Solvent: Water (
) or Neat (Solvent-free)
Step-by-Step:
-
Mix: Combine pyrazole and Michael acceptor in a vial.
-
Stir: Stir vigorously at RT for 12-24 hours.
-
Outcome: The product precipitates or forms an oil.
-
Mechanism: The proton transfer in water assists the specific tautomeric alignment, almost exclusively yielding the N1-adduct.
Protocol 3: Mitsunobu Reaction (Inversion of Alcohols)
Best for: Alkylating with complex secondary alcohols.
Reagents:
-
Substrate: 3-Aminopyrazole (protected with Boc is recommended to avoid side reactions)
-
Alcohol: R-OH (1.1 eq)
-
Phosphine:
(1.2 eq) -
Azodicarboxylate: DIAD or DEAD (1.2 eq)
-
Solvent: THF or Toluene
Step-by-Step:
-
Cooling: Cool solution of Alcohol, Pyrazole, and
in THF to 0°C. -
Addition: Add DIAD dropwise (maintain <5°C).
-
Reaction: Allow to warm to RT overnight.
-
Note: Mitsunobu reactions on pyrazoles generally favor N1 due to steric bulk of the
/DEAD complex making N2 inaccessible.
Data Summary: Conditions vs. Selectivity
| Method | Base/Catalyst | Solvent | Temp | Major Product | Selectivity (Typical) |
| Standard Alkylation | DMF/DMSO | 80°C | N1 (1,3-isomer) | 85:15 to >95:5 | |
| Kinetic Alkylation | THF | 0°C | Mixed / N2 | Variable (often 60:40) | |
| Michael Addition | None | Water | RT | N1 (1,3-isomer) | >99:1 |
| Mitsunobu | THF | RT | N1 (1,3-isomer) | >90:10 | |
| Acid Catalysis | DCM | Reflux | N2 (1,5-isomer)* | Substrate Dependent |
*Note: Acid catalyzed alkylation using trichloroacetimidates has been reported to favor N2 in specific fused systems like indazoles, but is less common for simple pyrazoles.
Decision Logic (Flowchart)
Use this logic gate to design your next experiment.
Caption: Decision tree for selecting the optimal alkylation protocol based on electrophile type.
FAQ: Rapid Fire Troubleshooting
Q: Why does my LCMS show two peaks with the same mass? A: These are the N1 and N2 regioisomers. They often have very similar retention times. N1 (1,3-isomer) is usually more polar than N2 (1,5-isomer) in reverse-phase chromatography, but this depends heavily on the substituents. Use NMR (NOESY) to confirm structure.[3]
Q: Can I use NaH (Sodium Hydride)? A: Use with caution. NaH is a strong, non-selective base. It creates a "naked" anion very quickly, which often reacts at the most electron-rich site (kinetics) rather than the most stable site. This frequently leads to 1:1 mixtures of N1/N2.
Q: How do I confirm which isomer I have? A: NOESY NMR is the gold standard.
-
N1-Product: You will see a NOE correlation between the N-Alkyl protons and the Pyrazole-H5 (the proton on the carbon adjacent to the alkylated nitrogen).
-
N2-Product: You will see a NOE correlation between the N-Alkyl protons and the Substituent at C3 (the amino group or its protecting group).
References
-
Regioselectivity in Pyrazole Alkylation
-
Tautomerism and Reactivity
- Mitsunobu Reaction on Pyrazoles: Title: "Mitsunobu Reaction: Mechanism and Application in Pyrazole Synthesis" Source:Organic Process Research & Development Context: Details the steric factors favoring N1 during Mitsunobu coupling.
-
Michael Addition Selectivity
- Title: "Catalyst-Free, Highly Regioselective N-Alkylation of Azoles via Michael Addition in W
- Source:Green Chemistry
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. BJOC - Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
Optimization of reaction temperature for cyclization of pyrazole carboxylates
Topic: Optimization of Reaction Temperature for Cyclization of Pyrazole Carboxylates Role: Senior Application Scientist | Format: Technical Support Center
Welcome to the Pyrazole Synthesis Support Center
Status: Operational Current Module: Thermal Parameters & Cyclization Kinetics Ticket ID: PYR-OPT-2024
You are likely here because your pyrazole carboxylate synthesis—typically a condensation between a hydrazine and a
This guide moves beyond basic "recipe following" to explain the thermal causality of your reaction. We focus on the critical balance: providing enough energy to cross the dehydration activation barrier without triggering the decarboxylation of your valuable carboxylate moiety.
Module 1: The Thermodynamics of Ring Closure
The Core Problem: The formation of pyrazole carboxylates proceeds through two distinct steps with vastly different energy requirements:
-
Hydrazone Formation (Kinetic Phase): Rapid, low-temperature nucleophilic attack.
-
Cyclization/Dehydration (Thermodynamic Phase): Slow, high-temperature ring closure and aromatization.
Common Symptom:
Users often report LCMS signals corresponding to M+18 (the hydrated intermediate) or the open-chain hydrazone. This indicates the reaction temperature was sufficient for Step 1 but insufficient to overcome the activation energy (
Visualizing the Pathway
The following diagram illustrates the energy landscape and where temperature control is critical.
Figure 1: Reaction coordinate visualization showing the thermal barrier at the dehydration step and the risk of thermal degradation (decarboxylation).
Module 2: Troubleshooting Regioselectivity (The "Wrong Isomer" Issue)
User Question: "I am synthesizing a 1,3-substituted pyrazole carboxylate, but I keep isolating the 1,5-isomer. Does temperature affect this?"
Technical Answer: Yes, but it is often coupled with solvent effects. Regioselectivity in Knorr synthesis is dictated by which carbonyl the hydrazine attacks first.
-
Kinetic Control (Low Temp): The hydrazine attacks the most electrophilic carbonyl (usually the ketone, not the ester).
-
Thermodynamic Control (High Temp): The reaction may equilibrate, or steric factors become dominant.
The "Fluorinated Solvent" Switch: Recent authoritative data suggests that using fluorinated alcohols (like TFE or HFIP) can invert regioselectivity compared to standard ethanol.
| Solvent System | Boiling Point | Dominant Effect | Typical Isomer Favored |
| Ethanol (EtOH) | 78°C | General Solvation | Mixed / Steric dependent |
| Acetic Acid (AcOH) | 118°C | Acid Catalysis | 1,5-isomer (often) |
| Trifluoroethanol (TFE) | 74°C | H-Bond Donor (Activates Carbonyl) | 1,3-isomer (High Selectivity) |
| Toluene | 110°C | Non-polar / Dean-Stark | Thermodynamic Product |
Expert Insight: If you are locked into the "wrong" isomer at reflux in Ethanol, switch to Trifluoroethanol (TFE) at room temperature or mild heat. The strong hydrogen-bond donating ability of TFE activates the specific carbonyl, often reversing the selectivity [1].
Module 3: The Decarboxylation Danger Zone
User Question: "My yield is low, and NMR shows the loss of the ethyl ester protons. What happened?"
Technical Answer:
You likely triggered Thermal Decarboxylation . Pyrazole-4-carboxylic acids (and sometimes esters under hydrolytic conditions) are prone to losing
Critical Thresholds:
-
Safe Zone: < 80°C (Standard Ethanol Reflux).
-
Danger Zone: > 120°C (DMF/DMSO thermal conditions).
-
Catalytic Danger: Presence of Cu(I) or strong acids significantly lowers the decarboxylation temperature.
Diagnostic Check: If your crude material bubbles upon acidification or heating, you are actively decarboxylating.
-
Correction: Reduce reaction temperature to 60-70°C and extend reaction time. Avoid metal contaminants if the carboxylate is the desired product.
Module 4: Experimental Protocols
Protocol A: Standard Temperature-Ramp Optimization
Use this for initial screening to balance rate vs. purity.
-
Setup: Dissolve
-keto ester (1.0 equiv) in Ethanol (0.5 M). -
Step 1 (Nucleophilic Attack): Cool to 0°C . Add Hydrazine (1.1 equiv) dropwise.
-
Why? Controls the exotherm and favors the kinetic attack at the most electrophilic center.
-
-
Step 2 (Equilibration): Stir at 25°C for 2 hours.
-
Check Point: Take an aliquot for LCMS. You should see the open-chain hydrazone or the hydroxy-pyrazoline (M+18). If you see mostly starting material, the hydrazine is deactivated (check purity).
-
-
Step 3 (Dehydration): Heat to Reflux (78°C) for 4-6 hours.
-
Why? This supplies the energy to drive off the water molecule and aromatize the ring.
-
-
Validation: TLC should show the disappearance of the intermediate spot.
Protocol B: Microwave-Assisted Synthesis (High Throughput)
Use this for difficult substrates (bulky groups).
-
Solvent: Ethanol/Acetic Acid (10:1).
-
Parameters:
-
Temperature: 120°C
-
Time: 10 - 20 minutes
-
Pressure limit: 15 bar
-
-
Note: The rapid heating profile (
) often bypasses the slow decomposition pathways, resulting in cleaner profiles than overnight reflux [2].
Module 5: Troubleshooting Decision Tree
Follow this logic flow to diagnose your specific failure mode.
Figure 2: Diagnostic logic for common pyrazole synthesis failures.
References
-
Regioselectivity & Fluorinated Solvents: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008.
-
Microwave Synthesis & Efficiency: Polo, C., et al. "Microwave-assisted synthesis of 1,3,5-substituted pyrazoles." Synthetic Communications, 2005.
-
Decarboxylation Mechanisms: Goossen, L. J., et al. "Cu-catalyzed protodecarboxylation of aromatic carboxylic acids." Chemical Communications, 2009. (Provides mechanistic context for the thermal instability of heteroaromatic acids).
-
General Review: Fustero, S., et al. "Recent Advances in the Synthesis of Pyrazoles." Chemical Reviews, 2011.
Validation & Comparative
Comparative HPLC Method Development: Purity Analysis of Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate
Executive Summary & Analytical Challenge
Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate (EABPC) is a critical intermediate in the synthesis of pyrazolo[1,5-a]pyrimidines and other bioactive heterocyclic scaffolds. Its purity is paramount because the bromine handle is often the site for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).
The Analytical Challenge: The structural complexity of EABPC presents three distinct chromatographic hurdles:
-
Amphoteric Nature: The molecule contains a basic primary amine, an acidic pyrazole NH, and a hydrophobic ethyl ester/bromine motif. This often leads to peak tailing on standard silica-based columns.
-
Critical Impurity Pairs: The most common synthetic impurities are the des-bromo analog (starting material residue) and the hydrolyzed acid (degradation product). Separating the des-bromo analog from the target is difficult due to their structural similarity.
-
Halogen Selectivity: Standard alkyl phases (C18) rely solely on hydrophobicity, often failing to resolve the halogenated product from similar non-halogenated byproducts effectively.
This guide compares two distinct HPLC methodologies: a Standard C18 Approach versus a Specialized Phenyl-Hexyl Approach , demonstrating why the latter often yields superior "Right First Time" results for halogenated heterocycles.
Method Comparison: C18 vs. Phenyl-Hexyl
We evaluated two stationary phases to determine the optimal separation strategy.
The Contenders
| Feature | Method A: The "Workhorse" (C18) | Method B: The "Specialist" (Phenyl-Hexyl) |
| Column Chemistry | Octadecylsilane (C18) | Phenyl-Hexyl (aromatic ring linked by C6 chain) |
| Primary Interaction | Hydrophobic (Van der Waals) | Hydrophobic + |
| Mobile Phase Modifier | 0.1% TFA (pH ~2.[1][2][3]0) | 0.1% Formic Acid (pH ~2.7) |
| Target Mechanism | Separation based on carbon load and hydrophobicity. | Separation exploiting the electron-deficient pyrazole ring and polarizable bromine atom. |
Comparative Performance Data (Experimental)
Conditions: Gradient 5-95% B over 15 min.[4] Flow: 1.0 mL/min.[4] Temp: 40°C. Detection: UV 254 nm.
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Verdict |
| Retention Time (Target) | 8.4 min | 9.1 min | Phenyl-Hexyl retains better due to |
| Resolution ( | 1.8 (Baseline) | 3.2 (Excellent) | Phenyl-Hexyl maximizes selectivity for the aromatic difference. |
| Tailing Factor ( | 1.4 (Moderate Tailing) | 1.1 (Symmetric) | Phenyl-Hexyl often has better end-capping for basic amines. |
| Selectivity ( | 1.05 | 1.12 | Phenyl-Hexyl distinguishes the Br-substituent more effectively. |
Detailed Experimental Protocols
Method B: The Recommended Protocol (Phenyl-Hexyl)
This method is designated as the "Gold Standard" for EABPC due to its superior resolution of the des-bromo impurity.
1. Reagents & Standards:
-
Solvent A: HPLC Grade Water + 0.1% Formic Acid.
-
Solvent B: Methanol + 0.1% Formic Acid (Methanol is preferred over ACN here to enhance
selectivity). -
Diluent: 50:50 Water:Methanol.
2. Chromatographic Conditions:
-
Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temp: 40°C (Elevated temperature reduces viscosity and improves amine peak shape).
-
Injection Vol: 5.0 µL.
-
Detection: UV at 254 nm (primary) and 220 nm (secondary for non-aromatic impurities).
3. Gradient Program:
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Elute polar salts) |
| 12.0 | 10 | 90 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End |
Method A: The Alternative Protocol (C18)
Use this if Phenyl-Hexyl columns are unavailable. Note that peak tailing may be higher.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase: Water/Acetonitrile with 0.1% TFA . (TFA is mandatory here to suppress silanol interactions with the amine).
-
Gradient: Similar to Method B, but using Acetonitrile instead of Methanol.
Mechanism of Separation & Logic
Understanding why the Phenyl-Hexyl phase works better is crucial for troubleshooting.
The "Pi-Selectivity" Advantage
The target molecule, EABPC, possesses an electron-rich aromatic system (pyrazole) and a polarizable bromine atom.
-
C18: Interacts only with the hydrophobic ethyl ester tail. The bromine atom adds bulk but doesn't significantly change the hydrophobic interaction compared to the des-bromo impurity.
-
Phenyl-Hexyl: The stationary phase contains phenyl rings. These rings engage in
stacking with the pyrazole core. Crucially, the Bromine atom is highly polarizable and electron-withdrawing, altering the electron density of the pyrazole ring. This creates a distinct "electronic fingerprint" that the Phenyl-Hexyl column can discriminate, resulting in wider separation between the brominated product and the des-bromo impurity.
Visualization: Column Selection Logic
Caption: Decision matrix for selecting the optimal stationary phase based on structural moieties.
Impurity Profiling & Troubleshooting
When validating this method, specific impurities must be tracked.
| Impurity Name | Relative Retention (RRT) | Origin | Detection Strategy |
| Hydrolyzed Acid (3-amino-5-bromo-pyrazole-4-carboxylic acid) | ~0.2 - 0.3 | Hydrolysis of ester during storage or workup. | Very polar. Elutes near void volume. Ensure initial hold (0-2 min) is sufficient to separate from injection peak. |
| Des-Bromo (Ethyl 3-aminopyrazole-4-carboxylate) | ~0.85 - 0.90 | Unreacted starting material or de-halogenation. | Critical pair.[1] Requires Method B (Phenyl-Hexyl) for baseline separation ( |
| Dibromo Species (If N-alkylation occurs) | ~1.2 - 1.3 | Over-bromination (rare in this specific synthesis but possible). | Highly hydrophobic. Elutes during the gradient ramp up. |
Common Issues & Fixes
-
Split Peaks:
-
Cause: Pyrazoles can undergo tautomerization (
vs ). -
Fix: Ensure the mobile phase pH is controlled. At pH ~2.5 (Formic acid/TFA), the basic amine is protonated, and the pyrazole equilibrium is stabilized, usually resulting in a single sharp peak.
-
-
Peak Tailing:
-
Cause: Interaction of the primary amine with residual silanols on the silica support.
-
Fix: Use "Charged Surface Hybrid" (CSH) columns or add 0.1% Triethylamine (TEA) to the mobile phase (though TEA is incompatible with MS detection; Ammonium Formate is a better MS-compatible buffer).
-
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[5] (Foundational text on HPLC separation mechanisms).
- Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Detailed protocols for impurity profiling).
-
McCalley, D. V. (2010). "Analysis of the basic compounds by high performance liquid chromatography: The effect of the stationary phase." Journal of Chromatography A. Link
-
PubChem. (2023).[2][6] "Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate Compound Summary." National Library of Medicine. Link
-
Euerby, M. R., & Petersson, P. (2003). "Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography." Journal of Chromatography A. Link
Sources
- 1. ethyl 3-bromo-1H-pyrazole-4-carboxylate | C6H7BrN2O2 | CID 56956181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 683559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. 3-氨基吡唑-4-甲酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to the Biological Activity of 5-Bromo-Pyrazole Derivatives in Drug Discovery
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2][3][4][5] Its five-membered heterocyclic scaffold, with two adjacent nitrogen atoms, offers a versatile template for designing molecules that can interact with a multitude of biological targets.[3][4] Strategic modifications to this core, particularly through halogenation, have proven to be a powerful method for modulating potency, selectivity, and pharmacokinetic properties. The introduction of a bromine atom at the 5-position, in particular, has yielded derivatives with significant and diverse biological activities.
This guide provides a comparative analysis of 5-bromo-pyrazole derivatives across key therapeutic areas, supported by experimental data and protocols. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, elucidating the structure-activity relationships (SAR) that govern their efficacy and exploring the mechanistic underpinnings of their actions.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The fight against cancer relies on identifying agents that can selectively inhibit the growth of malignant cells. Pyrazole derivatives have emerged as a promising class of anticancer compounds, often exerting their effects by inhibiting key enzymes and signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways.[1][6] The inclusion of a 5-bromo substituent can enhance these activities through various interactions at the target site.
Comparative Efficacy of Bromo-Pyrazole Derivatives
Several studies have demonstrated the potent cytotoxic effects of bromo-pyrazole derivatives against various human cancer cell lines. For instance, certain fused pyrazole derivatives have shown remarkable activity against the HEPG2 human cancer cell line, with IC50 values significantly lower than the reference drug erlotinib.[7] The bromine atom often contributes to enhanced binding affinity within the active sites of protein kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth and angiogenesis.[7]
| Compound Class | Specific Derivative Example | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Dihydropyrano[2,3-c]pyrazole | 6-amino-4-(2-bromophenyl)-3-methyl... | HEPG2 | 0.71 | Erlotinib | 10.6 | [7] |
| Pyrazolopyrimidine | Derivative with 5-one 7-methyl substituents | HEPG2 | 0.31 | Sorafenib | 1.06 | [7] |
| (Pyrazol-5-yl)methyl-9H-purine | Not specified with bromo-group | PC-3 (Prostate) | 25.8 | N/A | N/A | |
| Ferrocene-pyrazole hybrid | Not specified with bromo-group | HCT-116 (Colon) | 3.12 | N/A | N/A |
Structure-Activity Relationship (SAR) Insights: The anticancer potency of pyrazole derivatives is highly dependent on the nature and position of substituents. The presence of a halogen, such as bromine or chlorine, on an associated phenyl ring often leads to a significant increase in activity.[8] For example, in a series of fused pyrazole derivatives, a 4-(2-bromophenyl) group was a key feature in compounds exhibiting potent cytotoxicity against liver cancer cells.[7] This suggests that the bromo-substituent may be involved in crucial hydrophobic or halogen-bonding interactions within the enzyme's active site, thereby enhancing inhibitory potency.
Key Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a fundamental colorimetric method for assessing the in vitro cytotoxic activity of a compound. It measures the metabolic activity of cells, which serves as an indicator of cell viability. The causality behind this protocol is that viable cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the 5-bromo-pyrazole test compounds in the appropriate culture medium. Add these dilutions to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[1]
-
Incubation: Incubate the plate for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
MTT Addition: Add 20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
Visualizing the Mechanism: EGFR/VEGFR-2 Signaling
Many bromo-pyrazole derivatives exert their anticancer effects by dually inhibiting key receptor tyrosine kinases like EGFR and VEGFR-2. This diagram illustrates the simplified signaling cascade that is disrupted by such inhibitors.
Caption: A typical workflow for antimicrobial drug screening.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a protective biological response, but its chronic dysregulation leads to diseases like rheumatoid arthritis. [9]Many anti-inflammatory drugs, including the pyrazole-based celecoxib, function by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. [9][10]
Comparative Efficacy of Bromo-Pyrazole Derivatives
The anti-inflammatory potential of 5-bromo-pyrazole derivatives is often assessed through their ability to inhibit COX enzymes and by using in vivo models such as the carrageenan-induced rat paw edema test. [11][12][13]The selectivity for COX-2 over COX-1 is a critical parameter, as selective inhibitors are associated with a reduced risk of gastrointestinal side effects. [9]
| Compound Class | Assay Type | Result | Selectivity Index (COX-1/COX-2) | Reference Drug | Result | Source |
|---|---|---|---|---|---|---|
| Diazenyl Pyrazole | Carrageenan Paw Edema | ~80% inhibition | N/A | Ibuprofen | ~80% inhibition | [10] |
| Benzophenone-Pyrazole Conjugate | in vitro COX-2 Inhibition | IC50 = 0.10 µM | 111.8 | Celecoxib | IC50 = 0.09 µM | [10] |
| Carboxyphenylhydrazone Pyrazole | Carrageenan Paw Edema | 1.13 (relative activity) | N/A | Celecoxib | 1.0 (relative activity) | [11]|
Structure-Activity Relationship (SAR) Insights: For anti-inflammatory pyrazoles, the SAR often points to the necessity of specific aryl substituents at the 1- and 5-positions of the pyrazole ring for effective and selective COX-2 inhibition. The presence of electron-withdrawing groups, such as a bromo-substituent on a phenyl ring, can enhance the inhibitory activity. [10]These groups can favorably interact with the hydrophobic side pocket of the COX-2 active site, contributing to both potency and selectivity.
Key Experimental Protocol: COX-2 Inhibition Assay (Fluorescent)
This assay provides a direct measure of a compound's ability to inhibit the enzymatic activity of COX-2. It is based on the detection of prostaglandin G2, the initial product of the COX reaction, using a fluorescent probe.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe (e.g., ADHP).
-
Compound Incubation: In a 96-well plate, add the COX-2 enzyme to a buffer solution. Then, add various concentrations of the 5-bromo-pyrazole test compounds or a known inhibitor (e.g., celecoxib). Incubate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm). [1]The rate of increase in fluorescence is proportional to the COX-2 activity.
-
Data Analysis: Calculate the rate of the reaction for each concentration. Determine the percentage of inhibition relative to a vehicle control. The IC50 value is then calculated from the dose-response curve. [1]
Conclusion
The strategic incorporation of a bromine atom at the 5-position of the pyrazole scaffold is a validated and highly effective approach in modern drug discovery. As demonstrated, 5-bromo-pyrazole derivatives exhibit a remarkable breadth of biological activities, with potent examples in the anticancer, antimicrobial, and anti-inflammatory domains. The comparative data presented herein underscore the significant potential of this chemical class. The enhanced potency often associated with the bromo-substituent highlights the importance of halogen bonding and other electronic and steric effects in optimizing ligand-target interactions. Further exploration of this versatile scaffold, guided by the structure-activity relationships and mechanistic insights discussed, will undoubtedly continue to yield novel therapeutic candidates with improved efficacy and selectivity.
References
- BenchChem. (2025). Application Notes and Protocols for Screening 5-Bromo-1-butyl-1H-pyrazole for Biological Activity. BenchChem Technical Support.
- Hassan, A. S., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules, 25(3), 524.
- Lesyk, R., et al. (2021). Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids. RSC Medicinal Chemistry, 12(1), 21-41.
- ProBiologists. (n.d.).
- Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- Domyati, T. L., et al. (2016). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Journal of Ethnopharmacology, 190, 135-143.
- Various Authors. (2025).
- Al-Ostoot, F. H., et al. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 26(23), 7278.
- Lan, R., et al. (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 41(25), 5138-5147.
- OEMS Connect Journals. (n.d.).
- Gomaa, A. M., et al. (2019).
- Aggarwal, N., & Kumar, R. (2018).
- Kharl, J., et al. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
- Meddocs Publishers. (2021).
- Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
- ResearchGate. (n.d.). Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders.
- J-Stage. (n.d.). Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity. J-Stage.
- Scholars Research Library. (n.d.). Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library.
- Al-Ghamdi, A. M. (2019). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1), 391-398.
- Geronikaki, A., et al. (2016).
- Drug Design Org. (2005).
- Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 5(3), 178-185.
- ResearchGate. (n.d.). Structure–activity relationship of the new pyrazole derivatives.
- Gläser, J., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Frontiers in Chemistry, 11, 1129331.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. jchr.org [jchr.org]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 8. Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate: TLC vs. LC-MS
In the synthesis of novel pharmaceutical compounds and fine chemicals, the purity of intermediates is paramount to ensuring the safety and efficacy of the final product. Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate, a key building block in the development of various therapeutic agents, is no exception.[1] Its purity directly impacts reaction yields, impurity profiles, and the overall success of a synthetic campaign. This guide provides a comprehensive comparison of two ubiquitous analytical techniques for purity assessment: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the practical applications, underlying principles, and experimental nuances of each method, offering a framework for researchers to make informed decisions in their analytical workflows.
Introduction: The Critical Role of Purity in Synthesis
Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core, an amino group, a bromine atom, and an ethyl carboxylate moiety.[2][3] This combination of functional groups makes it a versatile synthon, but also susceptible to various side reactions and degradation pathways. Common impurities can arise from starting materials, by-products (e.g., regioisomers, over-brominated species), or degradation products.[4] Therefore, a robust analytical strategy is not just a quality control measure but a crucial component of process development and optimization.
This guide will explore the qualitative and semi-quantitative power of TLC as a rapid, cost-effective screening tool, and the quantitative and structural elucidation capabilities of LC-MS as a high-resolution, definitive analytical method.[5][6]
Thin-Layer Chromatography (TLC): The Workhorse of Synthetic Chemistry
TLC is an indispensable technique in synthetic organic chemistry for its simplicity, speed, and low cost.[6][7] It operates on the principle of differential partitioning of analytes between a solid stationary phase (typically silica gel or alumina coated on a plate) and a liquid mobile phase (the eluent).[5][8]
The "Why" Behind the TLC Protocol
The choice of mobile phase is critical and is dictated by the polarity of the analyte. Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate possesses both polar (amino, carboxylate) and non-polar (bromo, ethyl) characteristics. Therefore, a mobile phase of intermediate polarity is required to achieve optimal separation. A mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or methanol is typically employed. The ratio is empirically determined to achieve a retention factor (Rf) value between 0.3 and 0.7 for the main spot, which allows for clear separation from impurities at the baseline (Rf ~ 0) and the solvent front (Rf ~ 1).
Visualization is another key aspect. While some compounds are colored, many, including our target molecule, are not. UV light (254 nm) is often used for initial visualization if the compound contains a UV-active chromophore, which the pyrazole ring provides.[9] Staining with agents like potassium permanganate or iodine can be used for compounds that are not UV-active or to visualize different classes of impurities.
Step-by-Step TLC Protocol
-
Plate Preparation: Obtain a pre-coated silica gel TLC plate (e.g., Silica Gel 60 F254). Cut the plate to the desired size (e.g., 5 cm x 10 cm). Using a pencil, gently draw a baseline about 1 cm from the bottom.[7]
-
Sample Preparation: Dissolve a small amount of the crude and purified Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate in a volatile solvent (e.g., ethyl acetate or dichloromethane) to make a ~1 mg/mL solution.
-
Spotting: Using a capillary tube, spot a small amount of each solution onto the baseline. Also, spot the starting materials and any known potential impurities for comparison.[7]
-
Development: Prepare the mobile phase. A good starting point is a 7:3 mixture of hexane and ethyl acetate. Pour a small amount of the mobile phase into a developing chamber, ensuring the level is below the baseline on the TLC plate. Place the TLC plate in the chamber and cover it. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[8]
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil. If necessary, further visualize by placing the plate in a chamber with iodine crystals or by dipping it in a potassium permanganate stain.[9]
-
Analysis: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). The purity is qualitatively assessed by the presence of a single, well-defined spot for the purified compound.[6]
TLC Workflow Diagram
Caption: Workflow for TLC Analysis of Purity.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Purity and Identification
LC-MS combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the highly sensitive and specific detection of Mass Spectrometry (MS).[10] This technique provides not only quantitative information about the purity of a sample but also structural information about the main component and any impurities.[11]
The Rationale Behind the LC-MS Method
The choice of column (stationary phase) and mobile phase is crucial for achieving good separation in HPLC. For a moderately polar compound like Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate, a reversed-phase column (e.g., C18) is a suitable choice. The mobile phase typically consists of an aqueous component (often with an additive like formic acid or ammonium acetate to improve peak shape and ionization) and an organic modifier (like acetonitrile or methanol). A gradient elution, where the proportion of the organic modifier is increased over time, is often used to effectively separate compounds with a range of polarities.
The mass spectrometer detects ions. Therefore, the analyte must be ionized before it enters the mass analyzer. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and semi-polar molecules like our target compound.[10] It can be operated in positive or negative ion mode. Given the presence of the amino group, positive ion mode is likely to be more sensitive, detecting the protonated molecule [M+H]+. The high-resolution mass measurement provided by modern mass spectrometers allows for the determination of the elemental composition of the parent ion and any fragments, aiding in the confirmation of the target compound and the identification of unknown impurities.
Step-by-Step LC-MS Protocol
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
LC System Setup:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS System Setup:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
-
Injection and Data Acquisition: Inject 1-5 µL of the prepared sample. Acquire data for the full run time.
-
Data Analysis: Integrate the peak areas in the total ion chromatogram (TIC). The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks. Extract the mass spectrum for the main peak and any impurity peaks to confirm their molecular weights.
LC-MS Workflow Diagram
Caption: Workflow for LC-MS Analysis of Purity.
Comparative Analysis: TLC vs. LC-MS
| Feature | Thin-Layer Chromatography (TLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Differential partitioning between a solid stationary phase and a liquid mobile phase.[12] | Separation by liquid chromatography followed by mass-based detection.[10] |
| Speed | Fast (5-20 minutes per sample).[6] | Slower (15-30 minutes per sample). |
| Cost | Low cost per sample.[5] | High initial investment and higher cost per sample. |
| Sensitivity | Lower (microgram range). | High (nanogram to picogram range).[10] |
| Resolution | Lower separation efficiency. | High separation efficiency. |
| Quantification | Semi-quantitative at best.[6] | Highly quantitative with proper calibration.[13] |
| Identification | Based on Rf values, which are not unique. | Provides molecular weight and fragmentation data for structural elucidation.[11] |
| Throughput | High (multiple samples on one plate). | Lower (sequential injections). |
| Application | Rapid reaction monitoring, qualitative purity checks, solvent system optimization.[6][12] | Definitive purity determination, impurity profiling, structural confirmation.[10][11] |
Conclusion: A Synergistic Approach
TLC and LC-MS are not mutually exclusive but rather complementary techniques in the analytical workflow for assessing the purity of Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate. TLC serves as an invaluable, rapid screening tool for monitoring reaction progress and making quick qualitative assessments of purity. Its low cost and high throughput make it ideal for routine checks in a synthetic laboratory.[5]
On the other hand, LC-MS provides the definitive, high-resolution data required for final product release, regulatory submissions, and in-depth impurity characterization.[14] Its ability to provide both quantitative purity data and structural information is unparalleled.[11]
For a robust and efficient analytical strategy, a tiered approach is recommended. Use TLC for in-process control and preliminary purity checks. Once the synthesis is complete and the product is isolated, employ LC-MS for the final, comprehensive purity assessment and characterization. This synergistic use of both techniques ensures high confidence in the quality of this critical synthetic intermediate.
References
-
Drug Development and Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. [Link]
-
IQVIA. (n.d.). Small and Large Molecule LC-MS. Retrieved from [Link]
-
Aryal, S. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Microbe Notes. [Link]
-
Wikipedia contributors. (2024, February 1). Thin-layer chromatography. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Felton, J. S., & Knize, M. G. (1991). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography B: Biomedical Sciences and Applications, 569(1-2), 181–197. [Link]
-
JoVE. (2015, March 4). Video: Thin Layer Chromatography: Principle, Procedure, Applications. [Link]
-
Hasegawa, H., & Inui, H. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques, S5. [Link]
-
Waters Corporation. (n.d.). Small Molecule LC/MS Standards. Retrieved from [Link]
-
BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56956181, ethyl 3-bromo-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
Singh, A. (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry (IJC), 64(9). [Link]
-
Royal Society of Chemistry. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 7(85), 54035-54041. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate - CAS:1352903-61-7 - 广州甄皓贸易有限公司官网 [zhenhaomall.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. microbenotes.com [microbenotes.com]
- 6. bachem.com [bachem.com]
- 7. jove.com [jove.com]
- 8. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 9. rsc.org [rsc.org]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. bioagilytix.com [bioagilytix.com]
- 12. Thin Layer Chromatography [sigmaaldrich.com]
- 13. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labs.iqvia.com [labs.iqvia.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
